

# physical and chemical properties of 2-butene-1,4-diol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Butene-1,4-diol

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## An In-depth Technical Guide to 2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety properties of **2-butene-1,4-diol** (CAS No: 110-64-5), a versatile bifunctional molecule. It is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and polymers.<sup>[1][2][3]</sup>

## Core Physical and Chemical Properties

**2-Butene-1,4-diol** is a nearly colorless, odorless, and viscous liquid at room temperature.<sup>[4][5]</sup> It exists as two geometric isomers, cis and trans. The properties listed generally refer to a mixture unless specified.

## Physical Properties

The key physical characteristics of **2-butene-1,4-diol** are summarized in the table below, providing a quantitative look at its behavior under various conditions.

| Property          | Value  | Units             | Notes / Reference                 |
|-------------------|--|-------------------|-----------------------------------|
| Molecular Formula | C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>                               | -                 | [5]                               |
| Molecular Weight  | 88.11  | g/mol             | [4][5]                            |
| Melting Point     | 7  | °C                | Also cited as 45 °F[4]<br>[5][6]  |
| Boiling Point     | 131.5  | °C                | at 12 mm Hg[6]                    |
| 141-149           | °C   | at 20 mm Hg[4][5] |                                   |
| Density           | 1.067 - 1.074  | g/mL              | at 25 °C[4][5][6]                 |
| Flash Point       | 128  | °C                | [4][5]                            |
| Vapor Pressure    | 0.04   | mmHg              | [4][5]                            |
| Vapor Density     | 3.0  | -                 | Relative to air (air=1)<br>[4][5] |
| Refractive Index  | 1.476 - 1.478  | -                 | at 25 °C/D[4][5]                  |
| Water Solubility  | Very Soluble   | -                 | [4][5]                            |
| Solubility        | Highly soluble in ethyl alcohol and acetone; sparingly soluble in benzene. | -                 | [4]                               |

## Computed Molecular Properties

Computational descriptors provide insight into the molecule's behavior in biological systems and separation processes.

| Property                       | Value | Units          | Reference |
|--------------------------------|-------|----------------|-----------|
| XLogP3                         | -0.8  | -              | [4][5]    |
| Topological Polar Surface Area | 40.5  | Å <sup>2</sup> | [4][5]    |
| Hydrogen Bond Donors           | 2     | -              | [4]       |
| Hydrogen Bond Acceptors        | 2     | -              | [4]       |
| Rotatable Bonds                | 2     | -              | [4]       |

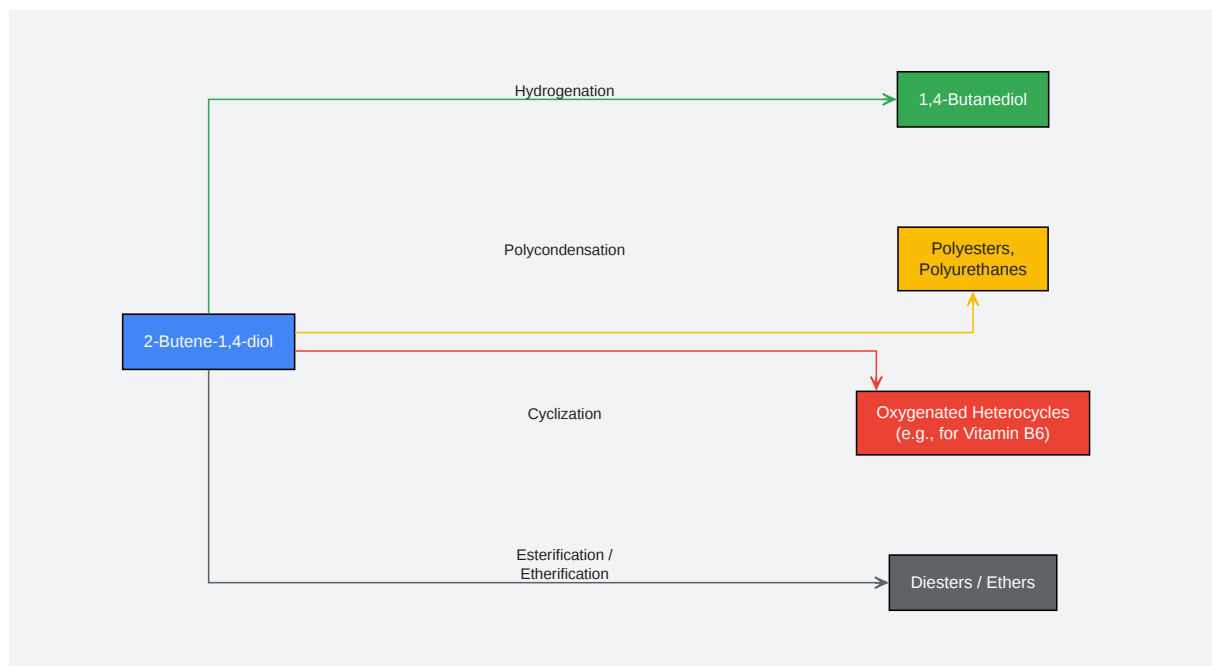
## Chemical Reactivity and Pathways

The reactivity of **2-butene-1,4-diol** is characterized by its two primary alcohol groups and the central carbon-carbon double bond. This dual functionality allows it to undergo a wide range of chemical transformations.[7]

Key Reactions Include:

- Esterification and Etherification: The hydroxyl groups readily react with acids and alkylating agents.[1]
- Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids.
- Hydrogenation: The double bond can be reduced to yield 1,4-butanediol.[8]
- Polymerization: It serves as a monomer or comonomer in the production of polyesters, polyurethanes, and alkyd resins.[1][3][9]
- Cyclization: It can form oxygenated heterocycles, which are precursors for various drugs.[10]

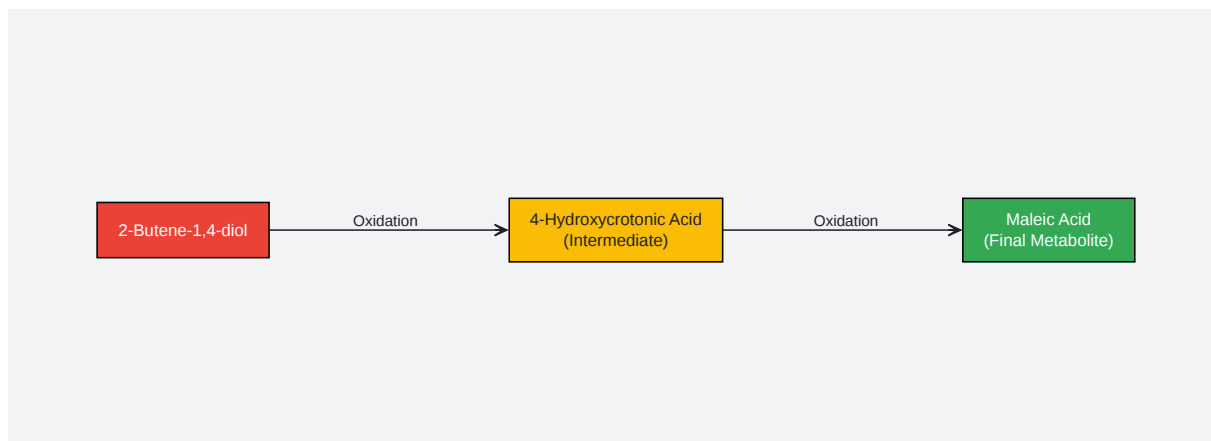
The molecule is a key intermediate in the synthesis of Vitamin B6 (pyridoxine), the insecticide Endosulfan, and as a cross-linking agent for synthetic resins.[1][2][5][8]



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Caption: Key chemical transformations of **2-butene-1,4-diol**.

In biological systems, it is postulated that **2-butene-1,4-diol** is metabolized via oxidation, analogous to 1,4-butanediol. The proposed pathway involves its conversion to 4-hydroxycrotonic acid and ultimately to maleic acid.<sup>[11]</sup>



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Caption: Proposed metabolic pathway of **2-butene-1,4-diol**.[\[11\]](#)

## Experimental Protocols

### Synthesis: Selective Hydrogenation of 2-Butyne-1,4-diol

The most common industrial method for synthesizing **2-butene-1,4-diol** is the selective hydrogenation of 2-butyne-1,4-diol.[\[2\]](#) A detailed protocol using a lead-poisoned palladium-on-carbon catalyst is described below.[\[10\]](#)

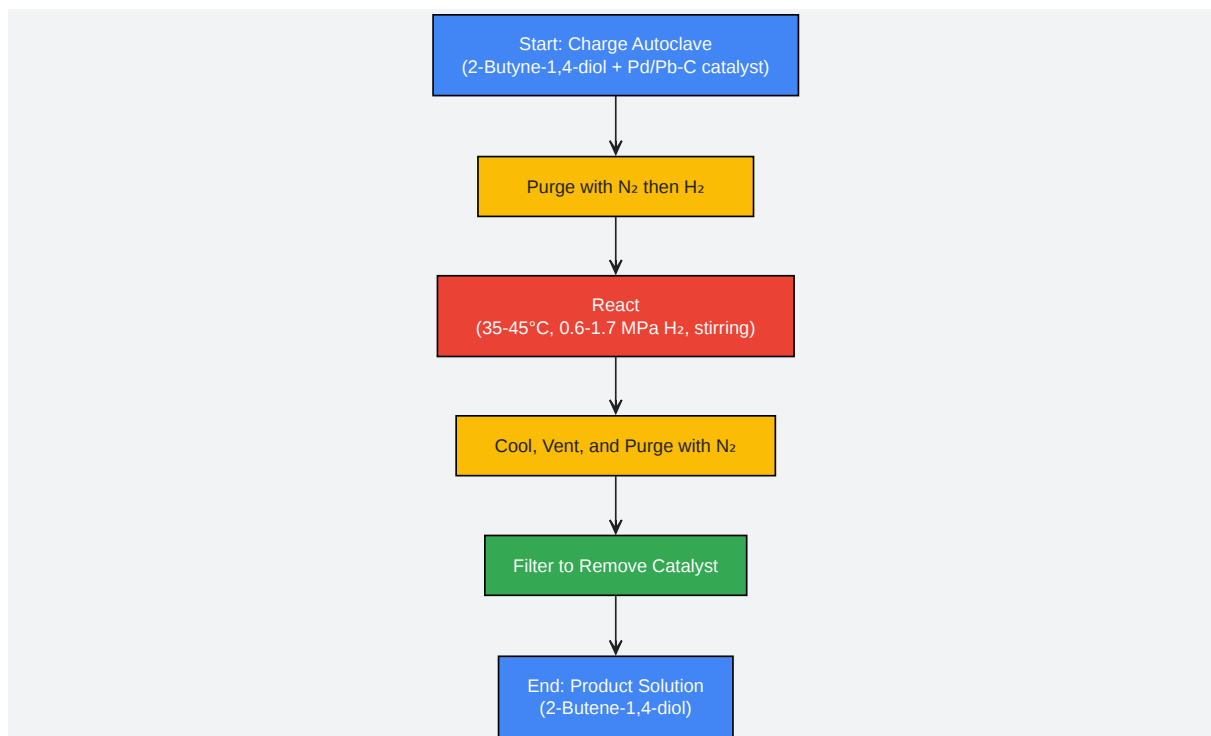
Objective: To selectively reduce the alkyne triple bond of 2-butyne-1,4-diol to an alkene double bond, minimizing over-hydrogenation to 1,4-butanediol.

Materials:

- 2-Butyne-1,4-diol aqueous solution
- Lead-poisoned 5 wt.% Pd-C catalyst (1-3 wt.% lead)[\[10\]](#)
- High-pressure autoclave with stirring mechanism
- Nitrogen gas (for inerting)
- Hydrogen gas (reactant)

#### Methodology:

- **Reactor Setup:** Charge the autoclave with the 2-butyne-1,4-diol aqueous solution and the lead-poisoned Pd-C catalyst. The amount of catalyst should be approximately 0.33-0.99 wt.% of the total reaction mass.[\[10\]](#)
- **Inerting:** Seal the autoclave and purge the system first with nitrogen gas to remove air, then with hydrogen gas to replace the nitrogen.[\[10\]](#)
- **Reaction Conditions:** Begin stirring (450-550 rpm) and heat the mixture to the target temperature of 35-45 °C.[\[10\]](#)
- **Pressurization:** Pressurize the autoclave with hydrogen to 0.6-1.7 MPa and maintain this pressure throughout the reaction.[\[10\]](#)
- **Reaction Monitoring:** Allow the reaction to proceed for 60-390 minutes. The reaction progress can be monitored by analyzing samples for the disappearance of the starting material.[\[10\]](#)
- **Shutdown and Quenching:** Once the reaction is complete, stop the hydrogen supply and stirring. Rapidly cool the reactor and vent the excess hydrogen.[\[10\]](#)
- **Product Isolation:** Purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting solution contains the **2-butene-1,4-diol** product.[\[10\]](#)



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Caption: Workflow for the synthesis of **2-butene-1,4-diol**.

## Analysis: Spectral Identification

The structure and purity of **2-butene-1,4-diol** can be confirmed using various spectroscopic techniques.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: Provides information on the hydrogen environments. Key signals would correspond to the hydroxyl (-OH) protons, the methylene (-CH<sub>2</sub>) protons adjacent to the oxygen, and the

vinyl (=CH-) protons of the double bond.[5][12]

- $^{13}\text{C}$  NMR: Shows the number of unique carbon environments. Signals are expected for the methylene carbons and the  $\text{sp}^2$  hybridized carbons of the alkene.[5]

Infrared (IR) Spectroscopy:

- Characteristic absorptions include a broad peak around  $3300\text{ cm}^{-1}$  for the O-H stretch of the alcohol groups and a peak around  $1650\text{ cm}^{-1}$  for the C=C stretch of the alkene.[5]

Mass Spectrometry (MS):

- Typically performed with Gas Chromatography (GC-MS). The mass spectrum will show the molecular ion peak ( $m/z = 88$ ) and characteristic fragmentation patterns.[5][13]

## Safety and Handling

**2-Butene-1,4-diol** presents several hazards that require careful handling and appropriate personal protective equipment (PPE).

Hazard Identification (GHS Classification):

- Harmful if swallowed (Acute toxicity, oral).[4][14][15]
- Causes skin irritation.[4][14][15]
- Causes serious eye irritation.[4][14][15]
- May cause respiratory irritation.[4][14][15]

Recommended Handling Procedures:

- Ventilation: Use only outdoors or in a well-ventilated area.[14]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles.[14]
  - Skin Protection: Wear appropriate protective gloves and clothing (e.g., neoprene).[16]



- Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[14]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[14]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from sources of ignition and incompatible substances like strong oxidizing agents, alkali metals, and nitrides.[16][17]

#### First Aid Measures:

- In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
- In case of skin contact: Wash with plenty of water. If irritation occurs, get medical help.[14]
- If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]
- If swallowed: Rinse mouth and get medical help.[14]

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- To cite this document: BenchChem. [physical and chemical properties of 2-butene-1,4-diol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7806548#physical-and-chemical-properties-of-2-butene-1-4-diol]

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Address: 3281 E Guasti Rd

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